mudanpioside C

Vue d'ensemble

Description

Le Mudanpioside C est un composé naturel isolé de l'écorce de racine séchée de Paeonia suffruticosa AndrCe composé a suscité un intérêt considérable en raison de ses activités biologiques puissantes, notamment son rôle d'inhibiteur de l'isomérase des disulfures de protéines, avec des propriétés antithrombotiques .

Applications De Recherche Scientifique

Le Mudanpioside C a une large gamme d'applications en recherche scientifique :

Industrie : Utilisation potentielle dans le développement de nouveaux médicaments ciblant l'isomérase des disulfures de protéines.

5. Mécanisme d'action

Le this compound exerce ses effets principalement en inhibant l'isomérase des disulfures de protéines, une enzyme impliquée dans la formation et le réarrangement des liaisons disulfures dans les protéines. Cette inhibition perturbe la fonction de l'enzyme, entraînant une réduction de l'agrégation plaquettaire et de la formation de thrombus. Des études de docking moléculaire ont montré que le this compound se lie spécifiquement au domaine b'-x de l'isomérase des disulfures de protéines, interagissant avec des acides aminés clés tels que la lysine 263, l'acide aspartique 292 et l'asparagine 298 .

Composés similaires :

Paeoniflorine : Un autre composé isolé de avec des propriétés anti-inflammatoires et cardioprotectrices.

Benzoyloxypaeoniflorine : Structurellement similaire au this compound et présente également une activité inhibitrice de l'isomérase des disulfures de protéines.

Unicité : Le this compound se distingue par son inhibition puissante et spécifique de l'isomérase des disulfures de protéines, ce qui en fait un composé prometteur pour le développement de nouvelles thérapies antithrombotiques. Son affinité de liaison unique et son interaction avec le domaine b'-x de l'isomérase des disulfures de protéines le distinguent des autres composés similaires .

Mécanisme D'action

Target of Action

Mudanpioside C, a compound discovered from Paeonia suffruticosa Andr., primarily targets Protein Disulfide Isomerase (PDI) . PDI is an enzyme that catalyzes the formation and breakage of disulfide bonds between cysteine residues within proteins as they fold. This process is crucial for protein structure and function .

Mode of Action

this compound acts as a potent PDI inhibitor . It binds specifically to the b’-x domain of PDI, interacting with key amino acids K263, D292, and N298 within the b’-x domain . This interaction inhibits the enzymatic activity of PDI, thereby affecting the folding of proteins that rely on PDI for correct disulfide bond formation .

Biochemical Pathways

The inhibition of PDI by this compound affects various biochemical pathways. One significant pathway is the antiplatelet aggregation and antithrombotic pathway . By inhibiting PDI, this compound can suppress collagen-induced platelet aggregation and interfere with platelet activation, adhesion, and spreading . This disruption can lead to a decrease in thrombosis formation .

Result of Action

The primary result of this compound’s action is its antithrombotic activity. By inhibiting PDI and interfering with platelet activation, this compound can significantly inhibit thrombosis formation without disturbing hemostasis . This makes it a promising candidate for antithrombotic therapy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the plant from which it is derived, Paeonia suffruticosa Andr., is known to have medicinal and dietary properties . The specific environment in which this plant grows could potentially influence the efficacy and stability of this compound.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Mudanpioside C plays a crucial role in biochemical reactions by acting as a potent inhibitor of protein disulfide isomerase (PDI). This enzyme is involved in the formation and rearrangement of disulfide bonds in proteins, which is essential for their proper folding and stability. This compound specifically binds to the b’-x domain of PDI, interacting with key amino acids such as lysine 263, aspartic acid 292, and asparagine 298 . This interaction inhibits the enzymatic activity of PDI, thereby affecting the redox state and function of various proteins.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to suppress collagen-induced platelet aggregation and interfere with platelet activation, adhesion, and spreading . These actions are crucial in preventing thrombus formation. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its antithrombotic and cardioprotective properties.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the b’-x domain of protein disulfide isomerase, leading to the inhibition of its enzymatic activity . This inhibition disrupts the formation and rearrangement of disulfide bonds in proteins, affecting their folding and stability. Furthermore, this compound modulates gene expression and cell signaling pathways, which are critical for its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity against protein disulfide isomerase . Long-term studies have shown that this compound can significantly inhibit thrombosis formation without disturbing hemostasis in mice, indicating its potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits platelet aggregation and thrombus formation . At higher doses, there may be potential toxic or adverse effects, although specific details on these effects are limited. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with protein disulfide isomerase. By inhibiting this enzyme, this compound affects the redox state and function of various proteins, influencing metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, which are critical for its therapeutic effects. Understanding the transport and distribution mechanisms of this compound can aid in optimizing its delivery and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its therapeutic potential.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'extraction du Mudanpioside C de Paeonia suffruticosa implique une série de techniques chromatographiques. L'écorce de racine séchée est d'abord soumise à une extraction par solvant, généralement en utilisant du méthanol ou de l'éthanol. L'extrait brut est ensuite purifié par chromatographie sur colonne, souvent en utilisant du gel de silice ou une chromatographie liquide haute performance en phase inverse (HPLC) pour isoler le this compound .

Méthodes de production industrielle : La production industrielle du this compound est principalement basée sur l'extraction à grande échelle de Paeonia suffruticosa. Le processus implique l'utilisation de solvants de qualité industrielle et de grandes colonnes de chromatographie pour manipuler des quantités importantes de matière végétale. L'optimisation des conditions d'extraction, telles que la concentration du solvant et la température, est cruciale pour maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de réactions : Le Mudanpioside C subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être induite en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction impliquent généralement des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Acide chlorhydrique, hydroxyde de sodium.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

Comparaison Avec Des Composés Similaires

Paeoniflorin: Another compound isolated from with anti-inflammatory and cardioprotective properties.

Benzoyloxypaeoniflorin: Structurally similar to Mudanpioside C and also exhibits protein disulfide isomerase inhibitory activity.

Uniqueness: this compound stands out due to its potent and specific inhibition of protein disulfide isomerase, making it a promising lead compound for developing new antithrombotic therapies. Its unique binding affinity and interaction with the b′-x domain of protein disulfide isomerase distinguish it from other similar compounds .

Propriétés

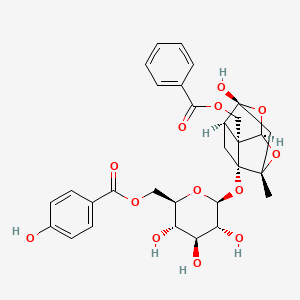

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O13/c1-27-13-29(37)19-11-30(27,28(19,26(42-27)43-29)14-39-24(36)15-5-3-2-4-6-15)41-25-22(34)21(33)20(32)18(40-25)12-38-23(35)16-7-9-17(31)10-8-16/h2-10,18-22,25-26,31-34,37H,11-14H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSMTLNPCAHHGP-HRCYFWENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of mudanpioside C?

A1: this compound has been identified as a potent inhibitor of protein disulfide isomerase (PDI) []. It binds to the b'-x domain of PDI with a Kd of 3.9 μM, interacting with key amino acids K263, D292, and N298 []. This interaction inhibits PDI's enzymatic activity, which plays a crucial role in thrombosis [].

Q2: Beyond its antithrombotic activity, what other biological activities have been associated with this compound?

A2: Research indicates that this compound exhibits calcium antagonist activity by effectively blocking voltage-operated Ca2+ channels (VOCCs) []. This activity suggests its potential in treating hypertension and other conditions related to intracellular calcium regulation [].

Q3: How does the structure of this compound contribute to its inhibitory activity against tyrosinase?

A3: Although this compound has been identified as a tyrosinase inhibitor [], the specific structural features responsible for this activity have not been elucidated in the provided research. Further investigations focusing on structure-activity relationships are needed to understand this interaction better.

Q4: Which traditional Chinese medicine formulations have been reported to contain this compound?

A4: this compound has been identified in several traditional Chinese medicine formulations, including:

- Moutan Cortex (the dried root bark of Paeonia suffruticosa) [, , , , , , , ]

- Guizhi Fuling Capsule [, ]

- Baiqin Qinghuo Keli []

- San-Bai decoction []

- Qingwen Baidu Decoction []

Q5: Are there any analytical methods available to quantify this compound in complex mixtures like herbal extracts?

A5: Yes, researchers commonly employ high-performance liquid chromatography coupled with various detection methods, such as:

- HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) []

- UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight-Mass Spectrometry) [, , , , , ]

Q6: What is the molecular formula and weight of this compound?

A6: While the provided research doesn't explicitly state the molecular formula and weight of this compound, it is classified as a monoterpene glycoside []. Determining its exact formula and weight would require further analysis, likely through mass spectrometry and comparison with databases of known compounds.

Q7: Have any studies investigated the pharmacokinetics of this compound, such as absorption, distribution, metabolism, and excretion?

A7: The provided research does not delve into the detailed pharmacokinetics of this compound. Further investigation is needed to understand its ADME properties and how these relate to its in vivo efficacy and potential for therapeutic application.

Q8: What are the potential implications of this compound being a PDI inhibitor for future drug development?

A8: The discovery of this compound as a PDI inhibitor opens up exciting avenues for developing novel antithrombotic therapies []. Further research focusing on optimizing its potency, selectivity, and pharmacokinetic properties could lead to promising drug candidates for treating thrombosis and related cardiovascular diseases.

Q9: Has the safety profile of this compound been assessed in any preclinical or clinical studies?

A9: While the provided research highlights the potential therapeutic benefits of this compound, there is limited information on its safety profile. Further preclinical and clinical studies are crucial to assess its toxicity, potential adverse effects, and overall safety for human use.

Q10: How can the research on this compound contribute to a better understanding of traditional Chinese medicine?

A10: Identifying and characterizing active compounds like this compound in traditional Chinese medicines provides scientific evidence for their therapeutic effects [, , , , , , , , , ]. This research helps bridge the gap between traditional knowledge and modern medicine, paving the way for developing new drugs and treatment strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-hydroxy-2-methylpropanoate](/img/no-structure.png)

![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-butylamine](/img/structure/B1182190.png)